

Technical Guide: 7-O-(Amino-PEG4)-paclitaxel for Advanced Drug Development

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Compound of Interest

Compound Name: 7-O-(Amino-PEG4)-paclitaxel

Cat. No.: B1192045

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **7-O-(Amino-PEG4)-paclitaxel**, a key component in the development of targeted cancer therapeutics. This document outlines its chemical properties, its crucial role in the synthesis of Antibody-Drug Conjugates (ADCs), and the fundamental mechanisms of action of its parent compound, paclitaxel.

Core Compound Specifications

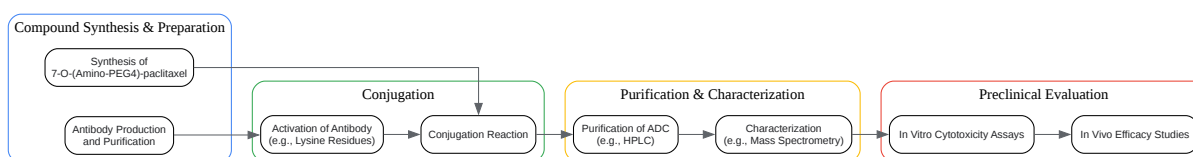
While a specific CAS number for **7-O-(Amino-PEG4)-paclitaxel** is not publicly cataloged, its fundamental properties have been identified. This information is critical for its application in further research and development.

Property	Value	Source(s)
Molecular Weight	~1101.2 g/mol	[1]
Chemical Formula	C ₅₈ H ₇₂ N ₂ O ₁₉	[1]
Purity	Typically ≥95%	[2]
Appearance	Solid	[1]
Storage Conditions	-20°C	[1][2]

Role in Antibody-Drug Conjugates (ADCs)

7-O-(Amino-PEG4)-paclitaxel serves as a crucial linker-payload system for the creation of ADCs. The primary amine group allows for covalent conjugation to a monoclonal antibody, while the paclitaxel moiety acts as the cytotoxic agent. The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate.

The general workflow for developing an ADC using this compound is as follows:



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Figure 1. General workflow for the development of an Antibody-Drug Conjugate (ADC).

Mechanism of Action: Paclitaxel's Impact on Cellular Pathways

The cytotoxic effects of **7-O-(Amino-PEG4)-paclitaxel** are attributed to the paclitaxel component. Paclitaxel is a well-established anti-mitotic agent that functions by stabilizing microtubules, leading to cell cycle arrest and subsequent apoptosis (programmed cell death). This action is mediated through complex signaling pathways, primarily the PI3K/AKT and MAPK pathways.

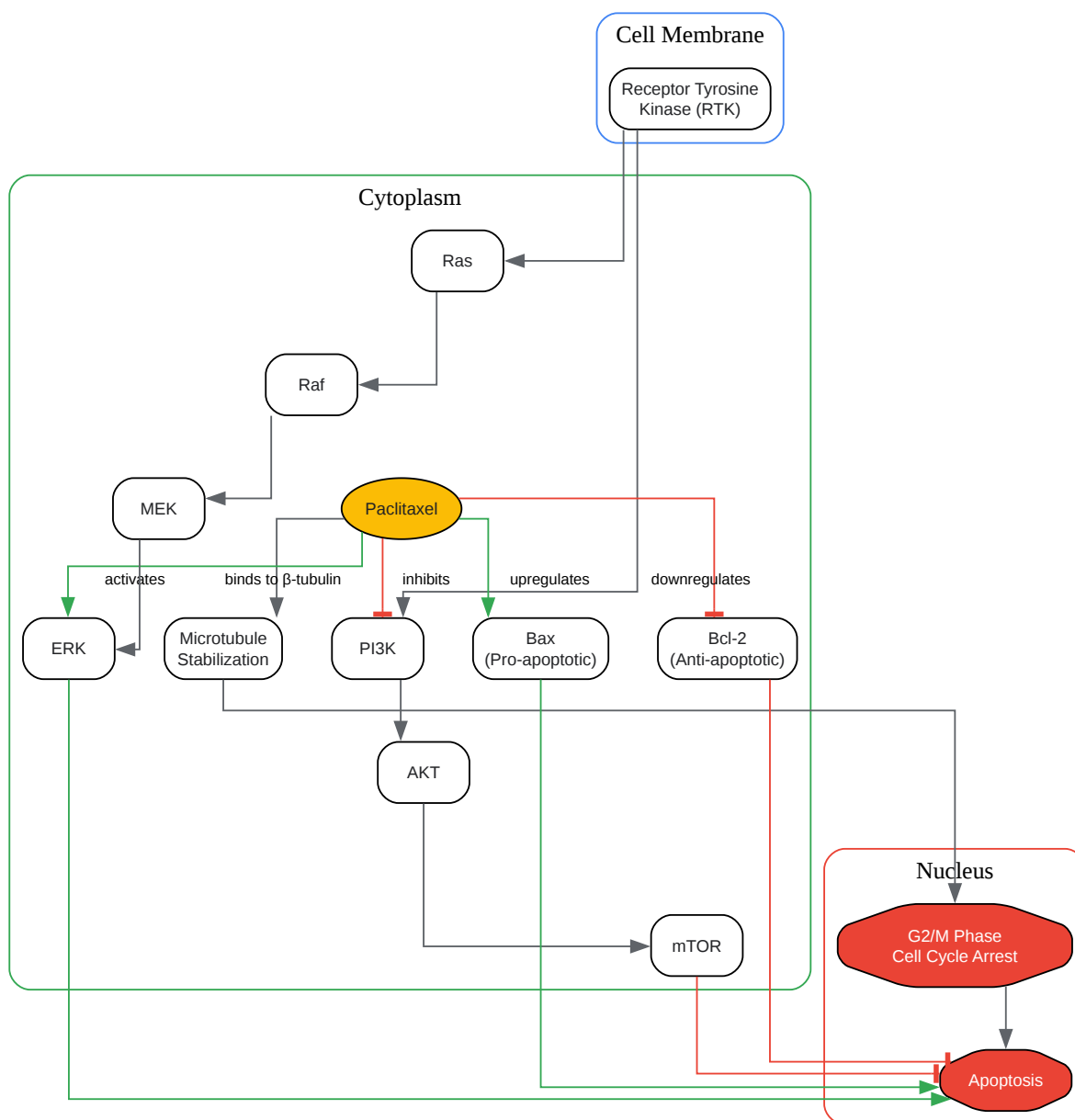
Microtubule Stabilization

Paclitaxel binds to the β -tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. This binding promotes the assembly of tubulin into microtubules and inhibits

their disassembly. The resulting overly stable and non-functional microtubules disrupt the normal dynamic instability required for mitosis, leading to cell cycle arrest in the G2/M phase.

Induction of Apoptosis via PI3K/AKT and MAPK Signaling

Paclitaxel's induction of apoptosis is intricately linked to its influence on key signaling cascades within the cancer cell.



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Figure 2. Paclitaxel-induced signaling pathways leading to apoptosis.

As depicted in Figure 2, paclitaxel inhibits the PI3K/AKT pathway, a key regulator of cell survival, and activates the MAPK/ERK pathway, which can promote apoptosis.[3] Furthermore, paclitaxel modulates the expression of apoptotic regulatory proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[3]

Experimental Protocols

While detailed, proprietary protocols for the synthesis and conjugation of **7-O-(Amino-PEG4)-paclitaxel** are not publicly available, the following sections outline generalized experimental methodologies based on established procedures for similar paclitaxel-PEG conjugates.

General Synthesis of Paclitaxel-PEG Conjugates

The synthesis of paclitaxel-PEG derivatives often involves the esterification or etherification at the 2'-hydroxyl or 7-hydroxyl positions of paclitaxel. For **7-O-(Amino-PEG4)-paclitaxel**, the synthesis would likely involve the reaction of paclitaxel with a pre-functionalized amino-PEG4 reagent.

Representative Protocol Outline:

- **Protection of Reactive Groups:** The 2'-hydroxyl group of paclitaxel may be protected with a suitable protecting group (e.g., TBDMS) to ensure site-specific reaction at the 7-hydroxyl position.
- **Activation of PEG Linker:** The amino-PEG4 linker would be activated to facilitate its reaction with the 7-hydroxyl group of the protected paclitaxel.
- **Coupling Reaction:** The protected paclitaxel and the activated amino-PEG4 linker are reacted under controlled conditions (e.g., in the presence of a coupling agent like DCC or EDC).
- **Deprotection:** The protecting group on the 2'-hydroxyl is removed.
- **Purification:** The final product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the desired **7-O-(Amino-PEG4)-paclitaxel**.

Conjugation to Monoclonal Antibodies

The primary amine group of **7-O-(Amino-PEG4)-paclitaxel** allows for its conjugation to monoclonal antibodies, typically through the lysine residues or engineered cysteine residues.

Representative Protocol for Lysine Conjugation:

- **Antibody Preparation:** The monoclonal antibody is prepared in a suitable buffer at a specific concentration.
- **Linker-Payload Activation (if necessary):** In some protocols, the linker-payload may require activation to an NHS-ester to efficiently react with the lysine residues.
- **Conjugation Reaction:** The **7-O-(Amino-PEG4)-paclitaxel** is added to the antibody solution at a specific molar ratio. The reaction is allowed to proceed for a defined period at a controlled temperature.
- **Quenching:** The reaction is stopped by the addition of a quenching reagent (e.g., Tris buffer).
- **Purification of the ADC:** The resulting ADC is purified to remove unconjugated linker-payload and antibody. Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are commonly used methods.

Characterization of the ADC

Thorough characterization of the final ADC product is essential to ensure its quality and consistency.

Characterization Method	Purpose
UV-Vis Spectroscopy	To determine the drug-to-antibody ratio (DAR).
Mass Spectrometry (MS)	To confirm the identity and integrity of the ADC and to determine the DAR distribution.
Size-Exclusion Chromatography (SEC-HPLC)	To assess the purity and aggregation of the ADC.
Hydrophobic Interaction Chromatography (HIC)	To analyze the drug load distribution.
Cell-Based Cytotoxicity Assays	To evaluate the in vitro potency of the ADC.
In Vivo Animal Studies	To assess the efficacy, pharmacokinetics, and safety of the ADC.

Conclusion

7-O-(Amino-PEG4)-paclitaxel is a valuable tool in the field of targeted cancer therapy. Its design allows for the effective delivery of the potent anti-mitotic agent, paclitaxel, to tumor cells via antibody-mediated targeting. A thorough understanding of its chemical properties, the mechanism of action of paclitaxel, and the methodologies for ADC development are crucial for the successful translation of this technology into clinical applications. This guide provides a foundational understanding for researchers and developers working to advance the next generation of cancer therapeutics.

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